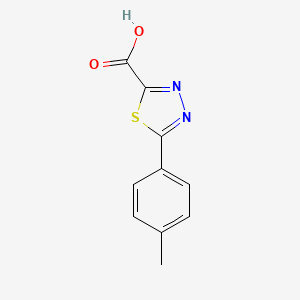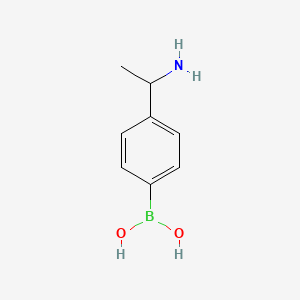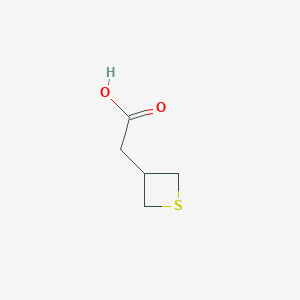
3-Bromo-5-chloro-n,n-dimethylbenzamide
Overview
Description
3-Bromo-5-chloro-n,n-dimethylbenzamide is a chemical compound with the molecular formula C9H9BrClNO and a molecular weight of 262.53 g/mol . It is characterized by the presence of bromine and chlorine atoms attached to a benzamide structure, which includes a dimethylamino group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-n,n-dimethylbenzamide typically involves the bromination and chlorination of a benzamide precursor. One common method starts with 3-methyl-2-nitrobenzoic acid, which undergoes a series of reactions including reduction, chlorination, esterification, and ammonolysis to yield the final product . The reaction conditions often involve the use of solvents like ethanol or methanol and reagents such as iron powder and acids for reduction, and sulfuryl chloride for chlorination .
Industrial Production Methods
For industrial production, the process is scaled up with optimized reaction conditions to ensure high yield and purity. The steps include careful control of temperature, pressure, and the use of catalysts to facilitate the reactions. The industrial methods aim to minimize waste and reduce costs while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-n,n-dimethylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
3-Bromo-5-chloro-n,n-dimethylbenzamide is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-n,n-dimethylbenzamide involves its interaction with specific molecular targets. The bromine and chlorine atoms enhance its reactivity, allowing it to form strong bonds with target molecules. This interaction can inhibit or activate certain biochemical pathways, depending on the context of its use. The dimethylamino group also plays a role in modulating its activity by influencing its solubility and binding affinity .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl 5-bromo-2-chlorobenzamide: Similar in structure but with different substitution patterns.
2-Amino-5-chloro-N,3-dimethylbenzamide: Another related compound with an amino group instead of a dimethylamino group.
Uniqueness
3-Bromo-5-chloro-n,n-dimethylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where precise control over chemical interactions is required .
Properties
IUPAC Name |
3-bromo-5-chloro-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c1-12(2)9(13)6-3-7(10)5-8(11)4-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRIKRIDLYLPBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-4-[(piperazin-1-yl)methyl]-1H-indole](/img/structure/B1406138.png)






![6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1406149.png)


![3-[(1R)-2-amino-1-hydroxyethyl]benzonitrile](/img/structure/B1406153.png)
![3-Cyclopentyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1406154.png)

